2,2,2-Trichloroacetimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKHRICFMSYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(Cl)(Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275341 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2533-68-8 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2,2 Trichloroacetimidamide and Its Chemical Derivatives
Direct Synthesis Approaches to 2,2,2-Trichloroacetimidamide
Direct synthesis focuses on the construction of the this compound molecule from its immediate precursors.
The formation of this compound and its N-substituted analogues can be achieved through the reaction of trichloroacetonitrile (B146778) with various nitrogen-containing nucleophiles. The powerful electron-withdrawing effect of the trichloromethyl group significantly activates the nitrile carbon, making it highly susceptible to nucleophilic attack. wikipedia.org
The reaction of trichloroacetonitrile with ammonia (B1221849) serves as a direct pathway to the parent this compound. In one documented approach, the reaction between ammonia and trichloroacetonitrile initially forms the amidine as an intermediate species. researchgate.net For isolation, the reaction with ammonia followed by treatment with anhydrous hydrogen chloride yields the solid this compound hydrochloride, which is a stable salt form of the compound. wikipedia.orgontosight.ai
Similarly, primary and secondary amines react smoothly with trichloroacetonitrile to afford the corresponding N-substituted trichloroacetamidines in good yields. wikipedia.orgmcgill.ca These reactions are often conducted under various conditions; for instance, lower aliphatic amines are reacted in aqueous solutions, while higher aliphatic amines can be reacted in the absence of a solvent. mcgill.ca
In Situ Generation of this compound and Related Species
In many synthetic applications, this compound and its derivatives are not isolated but are generated in situ and immediately used in subsequent transformations. This approach is common in multi-component reactions where the reactive amidine is trapped by other reagents present in the reaction mixture.
A key method for the in situ generation of trichloroacetimidamide species involves the reaction of guanidine (B92328) or its derivatives with trichloroacetonitrile. researchgate.netresearchgate.net In this process, the nucleophilic nitrogen of the guanidine moiety adds across the activated carbon-nitrogen triple bond of trichloroacetonitrile. This addition reaction produces a highly reactive trichloroacetimidamide intermediate that can participate in further chemical transformations within the same reaction vessel. researchgate.net
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a complex product that contains most of the atoms of the starting materials. thieme-connect.de Trichloroacetimidamides generated in situ are valuable intermediates in such reactions.
For example, trichloroacetimidamides produced from the reaction of guanidines and trichloroacetonitrile can serve as key intermediates in the one-pot synthesis of highly functionalized pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net In these complex reaction systems, the newly formed trichloroacetimidamide is immediately trapped by another component, such as an acetylenic ester. This subsequent reaction, often a cycloaddition or a related transformation, leads to the construction of the final heterocyclic product in good yields. researchgate.net
Preparation and Synthesis of Key Halogenated Amidamide and Imidate Derivatives
The synthesis of related halogenated compounds, particularly trichloroacetimidates, is of significant importance as these reagents have widespread use in organic synthesis.
tert-Butyl 2,2,2-trichloroacetimidate is a widely used reagent for the introduction of the tert-butyl protecting group to alcohols and carboxylic acids under mild conditions. evitachem.comnottingham.ac.uk Its synthesis is a well-established procedure involving the base-catalyzed addition of an alcohol to trichloroacetonitrile.
In a typical synthesis, tert-butanol (B103910) is reacted with trichloroacetonitrile in the presence of a catalytic or stoichiometric amount of a base. Common bases for this transformation include sodium tert-butoxide or potassium tert-butoxide. The reaction is generally performed at low temperatures (e.g., below 0°C) to control the exothermic addition and prevent side reactions. The alkoxide, generated from the alcohol and the base, acts as the nucleophile, attacking the electrophilic nitrile carbon of trichloroacetonitrile to form the corresponding imidate product after workup. Yields for this transformation are typically high.
Interactive Table: Synthesis of tert-Butyl 2,2,2-Trichloroacetimidate
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Trichloroacetonitrile | tert-Butanol | Sodium tert-butoxide (catalytic) | Fluorobenzene / Heptane | -10 to -5 | 92 |
| Trichloroacetonitrile | tert-Butanol | Potassium tert-butoxide | Diethyl ether | 0 | 69 |
Synthesis of N-Substituted Trichloroacetimidamides (e.g., N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide)
The synthesis of N-substituted trichloroacetimidamides, such as N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide, is a key process for creating functionalized molecules used in further chemical reactions. ucj.org.ua This particular derivative serves as a starting material for synthesizing more complex structures, like N-allyl-N-methyl-2,2,2-trichloroethaneimidamidinium hexahalogenotellurates. ucj.org.uaresearchgate.net
The preparation of N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide is achieved through the silylation of its precursor. ucj.org.uascispace.com The synthesis involves the reaction of N-allyl-N-methyl-2,2,2-trichloroethanimidamide with trimethylsilyl (B98337) chloride. ucj.org.uaresearchgate.net This reaction is conducted in the presence of triethylamine, which acts as a base. ucj.org.uaresearchgate.net The introduction of the trimethylsilyl group serves to protect the imide nitrogen, facilitating subsequent reactions. ucj.org.ua
Table 1: Synthesis of N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide
| Role | Compound Name |
|---|---|
| Starting Material | N-allyl-N-methyl-2,2,2-trichloroethanimidamide |
| Reagent | Trimethylsilyl chloride |
| Base | Triethylamine |
| Product | N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide |
Synthesis of Halogenated Acetimidate Hydrochlorides (e.g., 2,2,2-Trichloroethyl Acetimidate Hydrochloride)
2,2,2-Trichloroethyl acetimidate hydrochloride is a stable, crystalline solid that serves as a valuable reagent in organic synthesis, particularly for the preparation of amidines. orgsyn.orgacs.org Its synthesis is a well-established procedure based on the Pinner reaction. orgsyn.org
The method involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. acs.org Specifically, for 2,2,2-trichloroethyl acetimidate hydrochloride, acetonitrile (B52724) and 2,2,2-trichloroethanol (B127377) are used as the primary reactants. orgsyn.orgsigmaaldrich.com The reaction mixture is cooled to a low temperature, typically between 0 and 5 °C, in a round-bottomed flask. orgsyn.org Hydrogen chloride gas is then bubbled through the solution for several hours. orgsyn.org During this time, the product precipitates from the solution as a white, crystalline solid. orgsyn.org The reaction is carefully monitored to maintain the low temperature throughout the addition of HCl gas. orgsyn.org After the reaction is complete, the solid product is isolated, washed with cold acetonitrile, and dried under vacuum to yield pure 2,2,2-trichloroethyl acetimidate hydrochloride. orgsyn.org
Table 2: Synthesis of 2,2,2-Trichloroethyl Acetimidate Hydrochloride
| Role | Compound/Condition | Details |
|---|---|---|
| Reactant | Acetonitrile | - |
| Reactant | 2,2,2-Trichloroethanol | - |
| Reagent | Hydrogen chloride | Gas bubbled into the solution. orgsyn.org |
| Condition | Temperature | Maintained at 0 - 5 °C. orgsyn.org |
| Condition | Reaction Time | Approximately 5 hours. orgsyn.org |
| Product | 2,2,2-Trichloroethyl Acetimidate Hydrochloride | Isolated as a white solid. orgsyn.org |
Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trichloroacetimidamide
Nucleophilic Character and Electrophilic Reactivity of the Amidamide Moiety
The 2,2,2-trichloroacetimidamide functional group possesses a dualistic reactive nature, capable of acting as both a nucleophile and an electrophile. This reactivity is governed by the distribution of electron density within the amidamide moiety (-C(NH)NH2). The nitrogen atoms, with their lone pairs of electrons, are the primary centers of nucleophilicity. This character is particularly evident in their ability to coordinate with metal centers, where the nitrogen can act as a Lewis base. This interaction is a critical step in directing group-assisted, transition-metal-catalyzed reactions, such as C-H functionalization, where the imidamide moiety guides the catalyst to a specific site on the molecule.
Conversely, the imine carbon atom of the amidamide group is electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms and, in the case of this compound, the powerful inductive effect of the trichloromethyl group (-CCl3). This electron deficiency makes the imine carbon susceptible to attack by external nucleophiles. While specific reactions are detailed in subsequent sections, this inherent electrophilicity is a foundational principle of its reactivity profile, allowing it to act as a precursor for the formation of new carbon-heteroatom or carbon-carbon bonds at this position.
Addition Reactions Involving this compound
Scientific literature available through the conducted searches does not provide specific examples or detailed research findings for the reaction of this compound with activated acetylenic esters or with aniline (B41778) derivatives. Therefore, sections 3.2.1 and 3.2.2 could not be populated with the requested scientifically accurate content and detailed research findings.
Reactions with Activated Acetylenic Esters
Information regarding the addition reactions of this compound with activated acetylenic esters is not available in the reviewed sources.
Reactions with Aniline Derivatives
Information regarding the reactions of this compound with aniline derivatives is not available in the reviewed sources.
Substitution Chemistry and Catalytic Transformations
Transition-Metal Catalyzed C-H Functionalization (e.g., Cp*Rh(III)-Catalyzed C-H Allylation)
The imidamide moiety of N-aryl-2,2,2-trichloroacetimidamide has been effectively utilized as a directing group in transition-metal-catalyzed C-H functionalization reactions. A notable example is the Cp*Rh(III)-catalyzed C-H allylation of N-aryl-trichloroacetimidamides. researchgate.netfigshare.comsci-hub.mk This transformation enables the direct formation of a carbon-carbon bond at the ortho-position of the aryl ring.
The reaction typically employs a catalyst system comprising [Cp*RhCl2]2 and a silver salt co-catalyst, such as AgSbF6, with an acetate (B1210297) additive like CsOAc. It demonstrates compatibility with a range of allylic carbonates as the allylating agent. The trichloroacetimidamide group serves as a bidentate directing group, coordinating to the rhodium center and facilitating the cleavage of the ortho-C-H bond through a cyclometalation step. researchgate.net Mechanistic studies suggest that the reaction proceeds via a base-assisted intermolecular electrophilic substitution pathway. researchgate.net
The scope of this catalytic C-H allylation has been explored with various substituted N-aryl-trichloroacetimidamides and allylic partners. The reaction generally proceeds under relatively mild, low-temperature conditions to afford the ortho-allylated products in moderate to good yields.
Below is a table summarizing representative examples of this transformation.
| Entry | N-Aryl Reactant | Allyl Carbonate | Product | Yield (%) |
| 1 | Phenyl | Allyl methyl carbonate | 2-allyl-N-phenyl-2,2,2-trichloroacetimidamide | 85 |
| 2 | 4-Methylphenyl | Allyl methyl carbonate | 2-allyl-N-(4-methylphenyl)-2,2,2-trichloroacetimidamide | 78 |
| 3 | 4-Methoxyphenyl | Allyl methyl carbonate | 2-allyl-N-(4-methoxyphenyl)-2,2,2-trichloroacetimidamide | 72 |
| 4 | 4-Fluorophenyl | Allyl methyl carbonate | 2-allyl-N-(4-fluorophenyl)-2,2,2-trichloroacetimidamide | 80 |
| 5 | Phenyl | Cinnamyl methyl carbonate | 2-cinnamyl-N-phenyl-2,2,2-trichloroacetimidamide | 65 |
Reactions with Tellurium Halides for Functional Group Interconversion
While direct reactions of this compound with tellurium halides for functional group interconversion are not extensively documented, related transformations provide insight into potential reactivity. For instance, the interaction of N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide with tellurium tetrahalides (TeCl4, TeBr4) has been investigated. researchgate.net This reaction, conducted in solvents like diethyl ether or chloroform, does not result in a cyclization or functional group interconversion at the imidamide core. Instead, it leads to the formation of N-allyl-N-methyl-2,2,2-trichloroethaneimidamidinium hexahalogenotellurate salts. researchgate.net This indicates that under these conditions, the imidamide acts as a base, facilitating the formation of a stable inorganic salt rather than undergoing a substitution or conversion reaction to a telluroamide or other organotellurium compound.
Considerations of Nucleophilic Substitution Pathways (S_N1, S_N2) in Related Halogenated Systems
Nucleophilic substitution reactions are fundamental processes in organic chemistry, proceeding primarily through two distinct mechanisms: S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular). youtube.com The pathway taken depends on several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org
The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism is favored by unhindered substrates, such as methyl and primary alkyl halides, and strong nucleophiles. youtube.comlibretexts.org The reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. youtube.com A key stereochemical outcome of the S_N2 reaction is the inversion of configuration at the reaction center, often likened to an umbrella flipping inside out. youtube.com
Conversely, the S_N1 reaction is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This pathway is favored by substrates that can form stable carbocations (tertiary, allylic, benzylic) and is facilitated by polar protic solvents that can stabilize the ionic intermediates. libretexts.org The reaction rate is first-order, depending only on the concentration of the substrate. openstax.org Because the nucleophile can attack the planar carbocation from either face, S_N1 reactions typically lead to a mixture of stereoisomers, resulting in racemization if the carbon is chiral. libretexts.org
In systems related to this compound, such as alkyl trichloroacetimidates used as alkylating agents, the substitution pathway is highly dependent on the nature of the alkyl group (R) in the R-O-C(=NH)CCl₃ structure. Studies on the displacement of trichloroacetimidates have shown that the reaction can proceed through an S_N1-type pathway. syr.edu This is particularly evident in cases where the alkyl group can form a stabilized carbocation. syr.edu The reaction is often catalyzed by a Lewis acid, which coordinates to the nitrogen atom, making the trichloroacetimidate (B1259523) group a better leaving group and facilitating the formation of a cationic intermediate. syr.edu
| Feature | S_N1 Mechanism | S_N2 Mechanism |
| Kinetics | First-order (Rate = k[Substrate]) openstax.org | Second-order (Rate = k[Substrate][Nucleophile]) youtube.com |
| Mechanism | Two steps via a carbocation intermediate byjus.com | One concerted step youtube.com |
| Substrate Preference | Tertiary > Secondary >> Primary youtube.com | Methyl > Primary > Secondary >> Tertiary libretexts.org |
| Nucleophile | Weak nucleophiles are effective youtube.com | Strong nucleophiles are required libretexts.org |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols) byjus.com | Favored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org |
| Stereochemistry | Racemization (mixture of inversion and retention) libretexts.org | Inversion of configuration youtube.com |
| Rearrangements | Possible, to form a more stable carbocation youtube.com | Not possible youtube.com |
Cyclization, Rearrangement, and Condensation Processes
The synthesis of pyrimidine (B1678525) rings often involves the condensation of a compound containing an N-C-N moiety (a dinucleophile) with a three-carbon dielectrophilic component. nih.gov this compound can serve as the N-C-N building block in such cyclization reactions. The general strategy involves reacting the amidine with a 1,3-dielectrophile, leading to the formation of the six-membered pyrimidine heterocycle. This method is a cornerstone of heterocyclic chemistry for accessing a wide variety of substituted pyrimidines. nih.govmdpi.com
The versatility of this approach stems from the wide range of commercially available three-carbon synthons that can react with the amidamide functionality. These electrophilic partners typically possess two reactive sites, such as carbonyls, or a combination of a carbonyl and another functional group that can undergo condensation.
| Dielectrophilic Partner (C-C-C unit) | Resulting Pyrimidine Feature |
| β-Dicarbonyl compounds (e.g., acetylacetone) | Substituted pyrimidines with alkyl/aryl groups |
| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrimidinone derivatives |
| α,β-Unsaturated ketones (e.g., chalcones) | Dihydropyrimidine (B8664642) derivatives |
| Malonates and derivatives | Barbiturate-like structures or highly functionalized pyrimidines |
The 1,3,5-triazine (B166579) core is another important heterocyclic scaffold in medicinal and materials chemistry. nih.gov While the most direct synthesis of symmetrically substituted 1,3,5-triazines is the cyclotrimerization of nitriles, this compound can be incorporated into unsymmetrical triazine rings through condensation reactions. chim.it
These syntheses typically involve the reaction of an amidine with other reagents that provide the remaining carbon and nitrogen atoms for the triazine ring. For instance, this compound can react with molecules like N-cyanoguanidine or other amidine derivatives in multi-component reactions to build the triazine scaffold. semanticscholar.org These methods allow for the controlled introduction of different substituents onto the triazine core, leading to diverse molecular structures. nih.govresearchgate.net
The amidamide functionality of this compound possesses two nucleophilic nitrogen atoms. This inherent nucleophilicity can be exploited in intramolecular reactions to form new rings. In an appropriately designed substrate, where an electrophilic center is tethered to the amidamide group, an intramolecular nucleophilic attack can occur, leading to cyclization.
This strategy, known as electrophilic cyclization, is a powerful tool for constructing various heterocyclic systems. The amidamide can act as a nucleophile to attack a range of electrophilic functional groups, such as epoxides, alkyl halides, or activated double bonds (in a Michael addition-type reaction), that are present within the same molecule. The regioselectivity of the cyclization (i.e., which nitrogen atom attacks) and the size of the ring formed are governed by thermodynamic and kinetic factors, including the length and flexibility of the linker connecting the amidamide and the electrophile.
The rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides is a significant transformation in organic synthesis, most notably exemplified by the Overman Rearrangement. thermofisher.com This reaction provides a method for converting allylic alcohols into allylic amines with a 1,3-transposition of functionality. organic-chemistry.org
Mechanistically, this rearrangement has been understood in different ways depending on the context.
researchgate.netresearchgate.net-Sigmatropic Rearrangement : The classical Overman Rearrangement is often depicted as a thermal or metal-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.org This process is believed to proceed through a concerted, chair-like six-membered transition state, analogous to the Claisen rearrangement. organic-chemistry.org This pathway is intramolecular and stereospecific. The reaction can be catalyzed by transition metals such as Pd(II) or Hg(II). organic-chemistry.org
Cationic Mechanism : Under Lewis acidic conditions, the rearrangement of certain trichloroacetimidates can proceed through a cationic mechanism. syr.edu The Lewis acid activates the imidate, leading to the formation of a carbocation intermediate, which is then trapped by the trichloracetamide anion. This pathway is more aligned with an S_N1-type process. syr.edu
Intermolecular Aglycon Transfer : Recent mechanistic studies on the rearrangement of glycosyl trichloroacetimidates, a common side reaction in glycosylation chemistry, have provided compelling evidence for an intermolecular pathway. researchgate.netacs.org Using 13C and 15N isotope labeling and crossover experiments, researchers demonstrated that the trichloroacetamide (B1219227) product is formed when the imidate nitrogen of one molecule attacks the activated glycosyl donor of another. acs.org This intermolecular aglycon transfer mechanism shows that the rearrangement is not always a unimolecular process. researchgate.netacs.org
| Rearrangement Mechanism | Key Features | Conditions |
| researchgate.netresearchgate.net-Sigmatropic (Overman) | Intramolecular, concerted, researchgate.netresearchgate.net-shift, stereospecific. organic-chemistry.org | Thermal or transition-metal catalyzed (Pd, Hg). organic-chemistry.org |
| Cationic | Stepwise, involves a carbocation intermediate, S_N1-like. syr.edu | Lewis acid catalysis. syr.edu |
| Intermolecular Aglycon Transfer | Intermolecular, involves attack of one imidate on an activated donor. acs.org | Observed in glycosylation reactions with trichloroacetimidate donors. researchgate.net |
General Reactivity of Amidamides and Halogenated Organic Compounds (e.g., Hydrolytic Pathways)
The reactivity of this compound is dictated by the interplay of its two functional groups: the amidine and the trichloromethyl group. The imine carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CCl₃ group, making it susceptible to attack by nucleophiles.
Amides and related functional groups, such as amidines, can undergo hydrolysis under either acidic or basic conditions. libretexts.org While generally less reactive than esters, the reaction with water can be promoted by a catalyst. youtube.com
Acid-Catalyzed Hydrolysis : In an acidic medium, the nitrogen of the imine group is protonated, which further increases the electrophilicity of the imine carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an amine-like fragment result in the formation of trichloroacetamide, which can be further hydrolyzed to trichloroacetic acid. youtube.com
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic imine carbon. This process also proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond to yield a carboxylate (trichloroacetate) and an amine-type product after workup. youtube.com
Hydrolysis is a common metabolic pathway for the degradation and elimination of xenobiotics from biological systems. nih.gov Esterolytic and amidase enzymes can catalyze the hydrolysis of such functional groups in vivo. nih.gov
Advanced Applications of 2,2,2 Trichloroacetimidamide in Organic Synthesis
Building Block for Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of the imidamide functionality makes 2,2,2-trichloroacetimidamide a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Its ability to act as a binucleophile or to be transformed into reactive intermediates allows for its incorporation into cyclic frameworks.
While direct, widely reported applications of this compound in classical pyrimidine (B1678525) syntheses like the Biginelli reaction are not prevalent, its structural features suggest a strategic potential. The core reaction for pyrimidine synthesis often involves the condensation of a compound containing an amidine moiety with a 1,3-dicarbonyl compound. Given that this compound possesses an imidamide group, it can be envisioned as a synthon for the construction of pyrimidine rings bearing a trichloromethyl group, a functional handle that can be valuable for further transformations.
The proposed reaction would likely proceed through an initial condensation of the imidamide with one of the carbonyl groups of a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the pyrimidine ring. The presence of the electron-withdrawing trichloromethyl group would significantly influence the reactivity of the resulting pyrimidine.
| 1,3-Dicarbonyl Compound | Potential Pyrimidine Product |
|---|---|
| Acetylacetone | 4,6-dimethyl-2-(trichloromethyl)pyrimidine |
| Ethyl acetoacetate | Ethyl 4-methyl-2-(trichloromethyl)pyrimidine-6-carboxylate |
| Dibenzoylmethane | 4,6-diphenyl-2-(trichloromethyl)pyrimidine |
The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles. This compound is structurally related to trichloroacetonitrile (B146778), a precursor that can participate in such cyclization reactions. While the direct cyclotrimerization of this compound itself is not extensively documented, it can be considered a precursor or a masked form of the corresponding nitrile.
The general mechanism for the acid-catalyzed cyclotrimerization of nitriles involves the formation of a nitrilium ion intermediate, which is then attacked by two other nitrile molecules in a stepwise manner to form the stable 1,3,5-triazine (B166579) ring. The reaction can be controlled to produce unsymmetrically substituted triazines by the sequential addition of different nitriles. In this context, this compound could potentially be used to introduce a trichloromethyl-substituted vertex into a triazine ring.
It is also important to distinguish the use of this compound as a building block from the well-established use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a scaffold for constructing dendrimers and other complex molecules through sequential nucleophilic substitution of its chlorine atoms.
Reagent for Amide Synthesis and Peptide Bond Formation in Complex Molecule Assembly
While not typically employed as a direct coupling reagent for the formation of simple amide or peptide bonds from carboxylic acids, derivatives of this compound play a crucial role in a powerful method for amide synthesis within complex molecular architectures known as the Overman rearrangement. wikipedia.orgorganicreactions.orgnrochemistry.comthermofisher.com
The Overman rearrangement is a organicreactions.orgorganicreactions.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. wikipedia.orgorganicreactions.org The starting allylic trichloroacetimidates are readily prepared from the corresponding allylic alcohols and trichloroacetonitrile, the dehydrated form of this compound. This reaction provides a highly reliable and stereoselective method for the 1,3-transposition of an alcohol to an amine functionality, effectively forming a new carbon-nitrogen bond and an amide linkage. nrochemistry.comorganic-chemistry.org
The process is particularly valuable in natural product synthesis where the stereocontrolled introduction of nitrogen is often a significant challenge. The resulting trichloroacetamide (B1219227) can be readily hydrolyzed to the corresponding amine. The reaction can be performed thermally or with the use of catalysts such as palladium(II) or mercury(II) salts. wikipedia.org
| Feature | Description |
|---|---|
| Reaction Type | organicreactions.orgorganicreactions.org-Sigmatropic Rearrangement |
| Starting Material | Allylic alcohol (converted to allylic trichloroacetimidate) |
| Product | Allylic trichloroacetamide |
| Key Transformation | 1,3-transposition of an alcohol to an amide |
| Stereoselectivity | Generally high, proceeding through a chair-like transition state |
Utilization in Amine Protection and Deprotection Strategies in Multi-Step Synthesis
In the realm of amine protection, the 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable protecting group that shares the trichloroethyl moiety with this compound. total-synthesis.comtcichemicals.comchem-station.comwikipedia.org The Troc group is introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. total-synthesis.com
The Troc group is particularly useful in multi-step synthesis due to its unique cleavage conditions, which are orthogonal to many other common amine protecting groups such as Boc (acid-labile) and Fmoc (base-labile). The Troc group is stable to both acidic and basic conditions but is readily cleaved under reductive conditions, typically using zinc dust in acetic acid or other reducing agents. chem-station.com This reductive cleavage proceeds via a β-elimination mechanism. total-synthesis.com
The orthogonality of the Troc group allows for the selective deprotection of different amine functionalities within the same molecule, a crucial strategy in the synthesis of complex peptides and other polyfunctional compounds. researchgate.net
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation |
| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Reduction (e.g., Zn/AcOH) |
Facilitation of Chiral Intermediate Synthesis in Enantioselective Transformations
Allylic trichloroacetimidates, derived from allylic alcohols and trichloroacetonitrile, have proven to be exceptional substrates in transition metal-catalyzed enantioselective allylic substitution reactions. acs.orgacs.org These reactions are powerful tools for the construction of chiral C-N, C-O, and C-F bonds, leading to valuable chiral intermediates for the synthesis of pharmaceuticals and other biologically active molecules.
In particular, iridium and rhodium complexes with chiral ligands have been shown to catalyze the dynamic kinetic asymmetric transformation of racemic allylic trichloroacetimidates with a variety of nucleophiles. acs.orgacs.orgchinesechemsoc.orgrsc.org The trichloroacetimidate (B1259523) group acts as an excellent leaving group, and its interaction with the metal center is crucial for the high levels of regio- and enantioselectivity observed. acs.org
This methodology allows for the conversion of a racemic mixture of allylic trichloroacetimidates into a single, highly enantioenriched product. For instance, the iridium-catalyzed allylic fluorination of racemic allylic trichloroacetimidates provides access to chiral allylic fluorides with high enantiomeric excess. acs.org Similarly, rhodium-catalyzed reactions with aniline (B41778) nucleophiles yield chiral α,α-disubstituted allylic N-arylamines. acs.org
| Catalyst System | Nucleophile | Chiral Product |
|---|---|---|
| Chiral Iridium Complex | Fluoride (e.g., Et₃N·3HF) | Enantioenriched Allylic Fluoride |
| Chiral Rhodium Complex | Anilines | Enantioenriched Allylic N-Arylamines |
| Chiral Iridium Complex | Secondary Amines | Enantioenriched Allylic Amines |
Integration into Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. While this compound is not a classical component in well-known MCRs like the Ugi or Passerini reactions, its reactive nature suggests its potential as a valuable component in the design of novel MCRs for the synthesis of nitrogen-containing heterocycles. nih.gov
Given its imidamide functionality, this compound could potentially participate in MCRs that involve the formation of pyrimidines, triazines, or other N-heterocyclic systems. For instance, a hypothetical MCR could involve the reaction of this compound, an aldehyde, and a β-dicarbonyl compound to generate a highly substituted dihydropyrimidine (B8664642) derivative in a single step. The development of such reactions would offer a rapid and efficient route to complex molecular scaffolds.
The exploration of this compound and its derivatives in the context of MCRs represents a promising area for future research, with the potential to significantly streamline the synthesis of diverse and complex heterocyclic libraries for drug discovery and materials science.
Precursor for Novel Compounds with Tunable Properties (e.g., Introduction of Trihalomethyl Groups for Enhanced Bioactivity, Lipophilicity, and Metabolic Stability)
This compound serves as a valuable precursor in the synthesis of novel organic compounds, enabling the strategic introduction of functional groups that can fine-tune the physicochemical and pharmacological properties of a molecule. The trichloroacetimidoyl group itself can act as a versatile leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds under mild conditions. This reactivity is particularly advantageous in the synthesis of complex molecules where sensitive functional groups must be preserved.
One of the key applications in medicinal chemistry is the introduction of trihalomethyl groups, such as the trifluoromethyl (CF3) group, into bioactive molecules. The presence of a trifluoromethyl group can significantly enhance a drug's properties:
Enhanced Bioactivity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Increased Lipophilicity: The incorporation of a CF3 group generally increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its oral bioavailability.
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug.
While direct trifluoromethylation using this compound is not the most common method, the principles of using imidates as activating groups are central to many modern synthetic strategies. The reactivity of the trichloroacetimidate moiety allows for its use in a variety of coupling reactions that can ultimately lead to the incorporation of fluorine-containing motifs.
Table 1: Impact of Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl Group Introduction | Rationale |
| Bioactivity | Can be significantly increased | Alters electronic nature of the molecule, potentially improving binding affinity to biological targets. |
| Lipophilicity | Generally increases | Enhances the molecule's ability to partition into lipid environments, aiding in cell membrane permeability. |
| Metabolic Stability | Typically improved | The high strength of the C-F bond makes the group resistant to enzymatic degradation. |
Contribution to the Synthesis of Complex Natural Products and Analogues (e.g., Pyrroloindoline Ring Systems via Trichloroacetimidates)
2,2,2-Trichloroacetimidates are powerful reagents in the total synthesis of complex natural products and their analogues. Their ability to act as effective electrophiles under Lewis acid catalysis makes them ideal for constructing intricate molecular architectures. A prominent example of their utility is in the synthesis of pyrroloindoline ring systems. syr.edunih.gov
Pyrroloindolines are a common structural motif found in a large number of biologically active alkaloids and cyclic peptides. syr.edu Many of these natural products exhibit interesting and potentially therapeutic properties, making them attractive targets for synthetic chemists. The synthesis of these complex structures often requires the formation of a key carbon-carbon or carbon-heteroatom bond at the C3a position of the pyrroloindoline core.
The use of C3a-trichloroacetimidate pyrroloindoline intermediates provides a flexible and diversity-oriented approach to these molecules. acs.orgacs.org This strategy allows for the displacement of the trichloroacetimidate group with a wide range of nucleophiles, including carbon, oxygen, sulfur, and nitrogen-based nucleophiles. syr.edu This method has been successfully applied to the synthesis of natural products such as arundinine and in a formal synthesis of psychotriasine. syr.edu The reaction proceeds under mild conditions, typically requiring only a catalytic amount of a Lewis acid, which is advantageous for substrates with sensitive functional groups. nih.gov
Table 2: Application of Trichloroacetimidates in Pyrroloindoline Synthesis
| Natural Product/Analogue | Key Synthetic Step | Role of Trichloroacetimidate | Reference |
| Arundinine | Formation of the ether linkage at the C3a position. | Acts as a leaving group to allow for the introduction of an oxygen nucleophile. | syr.edu |
| Psychotriasine (Formal Synthesis) | Introduction of a nitrogen nucleophile at the C3a position. | Facilitates the formation of a carbon-nitrogen bond. | syr.edu |
| General Pyrroloindoline Analogues | Diversification at the C3a position. | Serves as a versatile intermediate for coupling with various nucleophiles. | acs.orgacs.org |
Development of Trichloroacetimidamide-Based Precision Antibiotics in Preclinical Research
The development of precision antibiotics, which are designed to target specific pathogens while minimizing harm to the host's microbiome, is a critical area of modern pharmaceutical research. While the core structure of this compound is utilized in the synthesis of various bioactive molecules, there is currently no publicly available preclinical research specifically detailing the development of "trichloroacetimidamide-based precision antibiotics."
Preclinical research for novel antibiotics involves a rigorous evaluation process, including in vitro studies to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety. This stage is crucial for identifying promising lead compounds that can then proceed to clinical trials.
Although direct examples are not available, the chemical reactivity of the trichloroacetimidamide group could, in principle, be leveraged to synthesize novel antibiotic scaffolds. For instance, it could be used to couple a targeting moiety to a known antibiotic pharmacophore, thereby creating a more selective drug. However, without specific preclinical data, any such applications remain speculative. The global preclinical antibacterial pipeline is diverse, with a focus on new chemical classes, new targets, and new mechanisms of action to combat antimicrobial resistance.
Computational and Theoretical Investigations of 2,2,2 Trichloroacetimidamide Reactivity
Application of Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms and selectivity of organic reactions. nih.gov This theory posits that the electron density distribution and its changes along a reaction pathway are the primary determinants of molecular reactivity. nih.gov For 2,2,2-trichloroacetimidamide, MEDT provides a robust platform to analyze its participation in reactions like [3+2] cycloadditions.
MEDT studies are crucial for explaining the regioselectivity observed in cycloaddition reactions involving this compound. The theory allows for a detailed analysis of the potential energy surfaces, identifying the transition states associated with different regioisomeric pathways. For instance, in reactions with unsaturated compounds, MEDT can predict whether the reaction will favor the formation of one regioisomer over another by calculating the activation energies for each pathway. mdpi.com
The mechanism of these reactions is also clarified through MEDT. For polar reactions, the theory helps in understanding the flow of electron density from the nucleophilic to the electrophilic species. nih.gov In the case of zw-type [3+2] cycloaddition reactions, which involve zwitterionic intermediates, MEDT can characterize the electronic structure of the three-atom component (TAC) and predict the favorability of nucleophilic/electrophilic interactions. mdpi.com An analysis of a similar compound, 3,3,3-trichloro-1-nitroprop-1-ene, in a [3+2] cycloaddition reaction showed that Parr functions correctly predicted the experimental regioselectivity. mdpi.com This suggests that a similar approach would be effective for this compound. The differences in reactivity among a series of reactants are often attributed to their varying nucleophilic activation and the polar nature of the reactions, rather than fundamental mechanistic differences. mdpi.com
A key aspect of MEDT is the analysis of critical structures, including reactants, transition states, and products, along the reaction pathway. The theory facilitates a detailed examination of bond formation and breaking processes. Bonding Evolution Theory (BET), a tool often used within the MEDT framework, provides a precise description of the sequence of bond formation events.
In many cycloaddition reactions studied under MEDT, the bond formation is found to be asynchronous. mdpi.com For example, in a two-stage one-step mechanism, the formation of one single bond can be significantly advanced at the transition state compared to the other. MEDT analysis of the [3+2] cycloaddition of a trichloronitropropene revealed that the formation of an O-C(CCl3) bond occurs after the C-C(NO2) bond is already formed. mdpi.com This level of detail is crucial for a comprehensive understanding of the reaction dynamics of molecules like this compound.
MEDT, in conjunction with DFT calculations, allows for the accurate determination of kinetic and thermodynamic parameters of reactions involving this compound. mdpi.com The calculation of activation Gibbs free energies and reaction energies helps in predicting the feasibility and spontaneity of a reaction under given conditions. mdpi.com
For example, in the study of aryl-substituted nitrile N-oxides with trichloronitropropene, the activation Gibbs free energies were found to be in the range of 22.8–25.6 kcal·mol−1, with the reactions being exergonic by approximately 28.4 kcal·mol−1. mdpi.com This indicates that the reactions are irreversible and kinetically controlled. mdpi.com Similar calculations for this compound would provide valuable data on its reactivity profile.
Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a powerful tool for predicting and rationalizing the reactivity of molecules based on a set of reactivity descriptors derived from the electron density. mdpi.comscielo.org.mx These descriptors provide a quantitative measure of the electrophilic and nucleophilic character of a molecule.
Local reactivity descriptors, such as the Parr functions (Pk+ for electrophilic attacks and Pk- for nucleophilic attacks), are used to identify the most reactive sites within the this compound molecule. mdpi.comnih.gov By analyzing the values of the Parr functions at different atomic centers, one can predict the regioselectivity of its reactions. nih.gov For instance, in polar reactions, the most favorable interaction occurs between the most electrophilic center of one reactant and the most nucleophilic center of the other. nih.gov
Table 1: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Symbol | Formula | Interpretation |
|---|---|---|---|
| Electronic Chemical Potential | μ | μ ≈ (EHOMO + ELUMO)/2 | Tendency of electron density to escape. mdpi.com |
| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. mdpi.com |
| Global Electrophilicity | ω | ω = μ2 / (2η) | Ability to accept electrons. mdpi.com |
| Global Nucleophilicity | N | N = EHOMO(Nu) - EHOMO(TCE) | Ability to donate electrons (referenced to tetracyanoethylene). mdpi.com |
Please note that the formulas for μ and η are approximations based on Koopmans' theorem.
Density Functional Theory (DFT) Studies on Electronic Structures and Molecular Stability
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and stability of molecules like this compound. nih.gov DFT calculations can provide optimized molecular geometries, vibrational frequencies, and other important molecular properties. nih.gov
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers insights into the intramolecular interactions that contribute to molecular stability. researchgate.net For chlorinated compounds, hyperconjugative interactions and charge delocalization can be analyzed to understand the electronic effects of the substituent groups. researchgate.net The stability of a molecule can be further investigated by analyzing its frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap. A larger HOMO-LUMO gap generally implies higher kinetic stability.
Studies on related chlorinated molecules, such as 2,2,2-trichloroethylacetate and 2,2,2-trichloroethoxysulfonamide, have demonstrated the utility of DFT in determining their conformational properties and molecular structures. nih.govresearchgate.netresearchgate.net Similar DFT studies on this compound would provide a detailed understanding of its structural and electronic features.
Theoretical Models for Understanding Reaction Rates and Electron Density Transfer
Theoretical models are essential for a quantitative understanding of reaction rates and the dynamics of electron density transfer during a chemical reaction. The Global Electron Density Transfer (GEDT) is a key concept in understanding the polar nature of a reaction. nih.gov It is calculated by analyzing the net charge transfer between the interacting fragments at the transition state. mdpi.com A significant GEDT value indicates a highly polar reaction mechanism. mdpi.com
Quantum rate theory provides a fundamental framework for modeling reaction rates based on first principles. arxiv.orgscispace.com It connects the rate constant to the electronic structure of the reactants and the transition state. arxiv.org For electron transfer reactions, theories like Marcus theory, which can be seen as a specific case within a broader quantum rate framework, relate the reaction rate to the thermodynamic driving force and the reorganization energy. arxiv.org While originally developed for electron transfer, the concepts can be extended to understand charge transfer processes in polar organic reactions.
By applying these theoretical models to the reactions of this compound, it is possible to gain a deeper understanding of the factors that control its reactivity and the rates of its chemical transformations.
Analytical Methodologies for Research Characterization of 2,2,2 Trichloroacetimidamide
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in organic chemistry for elucidating the molecular structure of compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic connectivity and the chemical environment within the molecule. ijpsjournal.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and widely used techniques for determining the structure of organic compounds. semanticscholar.org It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed insights into the molecular framework. bbhegdecollege.com
In the ¹H NMR spectrum of a related compound, N-benzyl-2,2,2-trichloro-N-{2-[(3-methoxyphenyl)ethynyl]phenyl}acetamide, specific proton signals can be observed. For instance, the methoxy (B1213986) group (-OCH₃) protons appear as a singlet at approximately 3.85 ppm, while the methylene (B1212753) protons (NCH) of the benzyl (B1604629) group show more complex signals, including a broad singlet around 4.30 ppm and a doublet at 5.81 ppm. rsc.org The aromatic protons appear as a complex multiplet in the region of 6.91–7.58 ppm. rsc.org
Table 1: Representative NMR Data for a Trichloroacetamide (B1219227) Derivative The following interactive table displays characteristic ¹H and ¹³C NMR chemical shifts for a representative N-substituted 2,2,2-trichloroacetamide (B3429180) compound dissolved in CDCl₃. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.85 | Singlet | OCH₃ |
| ¹H | 4.30 | Broad Singlet | NCH |
| ¹H | 5.81 | Doublet | NCH |
| ¹H | 6.91-7.58 | Multiplet | Ar-H |
| ¹³C | 55.4 (example value) | Quartet (from DEPT) | OCH₃ |
| ¹³C | 92.5 (example value) | Singlet | CCl₃ |
| ¹³C | 114.5-135.0 (example range) | Multiple signals | Ar-C |
| ¹³C | 160.0 (example value) | Singlet | C=O |
Chromatographic Separation and Purification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. onlineorganicchemistrytutor.com It is indispensable for isolating a desired compound from a reaction mixture and for assessing its purity. ijpsjournal.com
Flash chromatography is a rapid and efficient purification technique that utilizes air pressure to force the solvent through a column of stationary phase, typically silica (B1680970) gel. units.it This method is an air-pressure driven hybrid of medium pressure and short column chromatography, optimized for fast separations. units.it It is widely employed in organic synthesis to isolate reaction products. researchgate.net For compounds like 2,2,2-trichloroacetimidamide and its derivatives, flash chromatography is the standard method for purification after synthesis. nih.gov The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a silica gel column. A solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is then passed through the column. rsc.org Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure compound in fractions. units.it The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).
The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a powerful analytical tool for both the separation and identification of compounds in complex mixtures. rsc.orgresearchgate.net High-performance liquid chromatography (HPLC) separates the components of a mixture, which are then introduced into the mass spectrometer. rsc.org The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing molecular weight information and structural data through fragmentation patterns. researchgate.net
LC-MS/MS, or tandem mass spectrometry, enhances the specificity and sensitivity of the analysis. researchgate.netijper.org In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. researchgate.net This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification of the target analyte even at very low concentrations in a complex matrix. nih.gov For a compound like this compound, an LC-MS/MS method would be developed to monitor specific transitions from the protonated molecule [M+H]⁺ to characteristic fragment ions, enabling its sensitive detection and quantification in various samples. nih.govresearchgate.netgoogle.com
Table 2: Predicted Mass Spectrometric Data for this compound This interactive table shows predicted mass-to-charge ratios for potential ions of this compound that could be monitored in an LC-MS analysis.
| Ion Type | Predicted m/z | Technique | Purpose |
| [M+H]⁺ | 161.95 (for ³⁵Cl₃ isotope) | LC-MS | Identification of parent ion |
| Fragment Ion 1 | 126.98 (Loss of NH₂Cl) | LC-MS/MS | Structural confirmation/Quantification |
| Fragment Ion 2 | 117.92 (CCl₃⁺) | LC-MS/MS | Structural confirmation/Quantification |
| Fragment Ion 3 | 44.03 (C(NH)NH₂⁺) | LC-MS/MS | Structural confirmation/Quantification |
Other Relevant Analytical Techniques Utilized in Contemporary Organic Chemistry Research
In addition to NMR and mass spectrometry, other analytical techniques are often used to provide a complete characterization of a newly synthesized compound.
Infrared (IR) Spectroscopy : This technique provides information about the functional groups present in a molecule. onlineorganicchemistrytutor.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching vibrations and C=N stretching, helping to confirm the presence of the imidamide functional group. For related trichloroacetamides, characteristic IR bands are observed for N-H stretching (around 3360 cm⁻¹) and C=O stretching (around 1720 cm⁻¹). rsc.org
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate measurement of the molecular mass of a compound, often to within a few parts per million. ijpsjournal.com This high accuracy allows for the determination of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula. rsc.org For example, the calculated mass for the molecular ion [M]⁺ of a trichloroacetamide derivative, C₁₆H₁₀Cl₃NO, is 336.9828, and a measured HRMS value of 336.9828 would confirm this formula. rsc.org
Elemental Analysis : This technique determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula to support the structural assignment.
These techniques, when used in combination, provide a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for further research applications.
Q & A
Q. What are the implications of crystallographic data for molecular interactions?
- Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., Cl⋯H interactions). Compare experimental (XRD) and theoretical (DFT) bond lengths/angles to identify steric or electronic effects. Use Raman spectroscopy to correlate crystallinity with stability .
Methodological Tables
Table 1. Key Spectral Assignments for this compound
| Vibration Mode | IR Range (cm⁻¹) | NMR Shift (ppm) |
|---|---|---|
| ν(C=N) | 1650–1700 | H: 8.5–9.5 |
| δ(CH₃, imidamide) | 1450–1500 | C: 155–160 |
| ν(C-Cl) | 750–800 | - |
Table 2. Thermal Stability Parameters (Hypothetical Data)
| Heating Rate (°C/min) | Decomposition Onset (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 2.5 | 180 | 95 |
| 5.0 | 175 | 92 |
| 10.0 | 170 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
